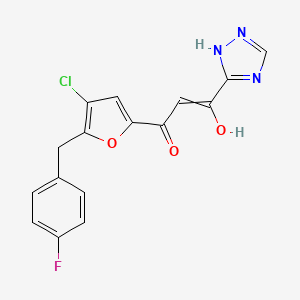
2-Propen-1-one, 1-(4-chloro-5-((4-fluorophenyl)methyl)-2-furanyl)-3-hydroxy-3-(1H-1,2,4-triazol-3-yl)-
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-Propen-1-one, 1-(4-chloro-5-((4-fluorophenyl)methyl)-2-furanyl)-3-hydroxy-3-(1H-1,2,4-triazol-3-yl)- is a complex organic compound that has garnered interest in various fields of scientific research. This compound is characterized by its unique structural features, including a furan ring, a triazole ring, and a propenone moiety.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-Propen-1-one, 1-(4-chloro-5-((4-fluorophenyl)methyl)-2-furanyl)-3-hydroxy-3-(1H-1,2,4-triazol-3-yl)- typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Furan Ring: The furan ring can be synthesized through the cyclization of appropriate precursors under acidic or basic conditions.
Introduction of the Chlorine and Fluorine Substituents: Halogenation reactions are employed to introduce the chlorine and fluorine atoms onto the furan ring and phenyl ring, respectively.
Formation of the Propenone Moiety: The propenone moiety is introduced through aldol condensation reactions, where an aldehyde and a ketone react in the presence of a base.
Formation of the Triazole Ring: The triazole ring is synthesized through cycloaddition reactions, often using azides and alkynes as starting materials.
Industrial Production Methods
Industrial production of this compound may involve the optimization of the above synthetic routes to achieve higher yields and purity. Catalysts, such as transition metals, are often employed to enhance reaction rates and selectivity. Additionally, continuous flow reactors may be used to scale up the production process while maintaining control over reaction conditions .
化学反应分析
Types of Reactions
2-Propen-1-one, 1-(4-chloro-5-((4-fluorophenyl)methyl)-2-furanyl)-3-hydroxy-3-(1H-1,2,4-triazol-3-yl)- undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the propenone moiety to an alcohol.
Substitution: Halogen atoms can be substituted with other functional groups through nucleophilic substitution reactions.
Cycloaddition: The triazole ring can participate in cycloaddition reactions to form larger ring systems.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are frequently used.
Substitution: Nucleophiles like amines and thiols can be used for substitution reactions.
Cycloaddition: Azides and alkynes are typical reagents for cycloaddition reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols .
科学研究应用
2-Propen-1-one, 1-(4-chloro-5-((4-fluorophenyl)methyl)-2-furanyl)-3-hydroxy-3-(1H-1,2,4-triazol-3-yl)- has several scientific research applications:
Medicinal Chemistry: This compound is studied for its potential as an antidepressant molecule.
Biological Research: The compound’s ability to modulate neurotransmitter systems makes it valuable in studying the mechanisms of depression and other neurological disorders.
Industrial Applications: The compound’s reactivity and stability make it useful in the synthesis of other complex organic molecules, which can be applied in various industrial processes.
作用机制
The mechanism of action of 2-Propen-1-one, 1-(4-chloro-5-((4-fluorophenyl)methyl)-2-furanyl)-3-hydroxy-3-(1H-1,2,4-triazol-3-yl)- involves its interaction with neurotransmitter systems in the central nervous system. The compound is believed to modulate the release and reuptake of monoamine neurotransmitters such as serotonin, dopamine, and norepinephrine. This modulation helps alleviate symptoms of depression by restoring the balance of these neurotransmitters .
相似化合物的比较
Similar Compounds
- 2-Propen-1-one, 1-(4-chloro-5-((4-fluorophenyl)methyl)-2-furanyl)-3-hydroxy-3-(1H-1,2,4-triazol-3-yl)-
- 2-Propen-1-one, 1-(4-chloro-5-((4-fluorophenyl)methyl)-2-furanyl)-3-hydroxy-3-(1H-1,2,4-triazol-3-yl)-
- 2-Propen-1-one, 1-(4-chloro-5-((4-fluorophenyl)methyl)-2-furanyl)-3-hydroxy-3-(1H-1,2,4-triazol-3-yl)-
Uniqueness
The uniqueness of 2-Propen-1-one, 1-(4-chloro-5-((4-fluorophenyl)methyl)-2-furanyl)-3-hydroxy-3-(1H-1,2,4-triazol-3-yl)- lies in its combination of structural features, which confer distinct chemical reactivity and biological activity. The presence of both a furan ring and a triazole ring, along with the propenone moiety, allows for diverse interactions with biological targets and makes it a versatile compound in medicinal chemistry .
属性
CAS 编号 |
280571-78-0 |
|---|---|
分子式 |
C16H11ClFN3O3 |
分子量 |
347.73 g/mol |
IUPAC 名称 |
1-[4-chloro-5-[(4-fluorophenyl)methyl]furan-2-yl]-3-hydroxy-3-(1H-1,2,4-triazol-5-yl)prop-2-en-1-one |
InChI |
InChI=1S/C16H11ClFN3O3/c17-11-6-15(12(22)7-13(23)16-19-8-20-21-16)24-14(11)5-9-1-3-10(18)4-2-9/h1-4,6-8,23H,5H2,(H,19,20,21) |
InChI 键 |
NULGGFBESGMEGT-UHFFFAOYSA-N |
规范 SMILES |
C1=CC(=CC=C1CC2=C(C=C(O2)C(=O)C=C(C3=NC=NN3)O)Cl)F |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![(Z)-but-2-enedioic acid;4-(dimethylamino)-1-[6-[4-(dimethylamino)butanoyl]-9-ethylcarbazol-3-yl]butan-1-one](/img/structure/B12694760.png)

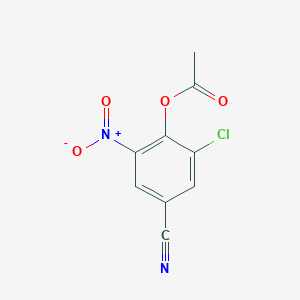
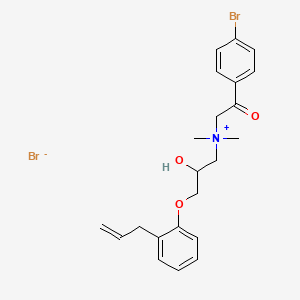

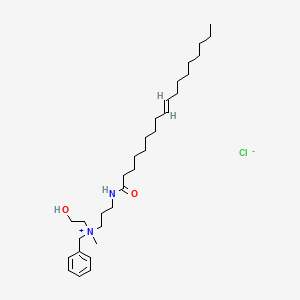

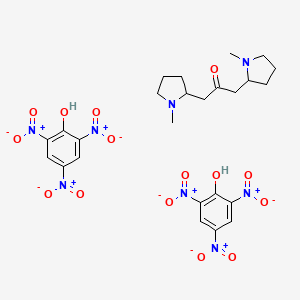

![Anthra[1,2-c]benzimidazo[2,1-i]benzo[lmn][2,8]phenanthroline-5,9,20(6H)-trione](/img/structure/B12694809.png)
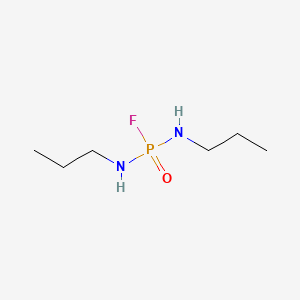

![1-[4-(Dimethylamino)phenyl]-5-(4-methylphenyl)penta-1,4-dien-3-one](/img/structure/B12694834.png)
